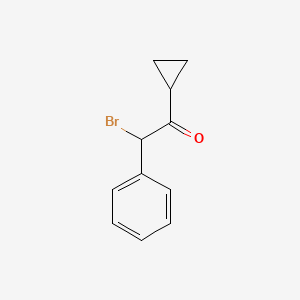

2-Bromo-1-cyclopropyl-2-phenylethanone

Description

2-Bromo-1-cyclopropyl-2-phenylethanone (CAS 34650-68-5) is a brominated ketone derivative featuring a cyclopropyl group and a phenyl ring attached to the central carbonyl carbon. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its structural uniqueness arises from the strained cyclopropane ring, which imparts distinct electronic and steric properties compared to non-cyclic analogs. The bromine atom at the α-position enhances its reactivity in nucleophilic substitutions or cross-coupling reactions .

Properties

IUPAC Name |

2-bromo-1-cyclopropyl-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO/c12-10(11(13)9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCQHQYRBCPPIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C(C2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Bromo-1-cyclopropyl-2-phenylethanone typically involves the bromination of 1-cyclopropyl-2-phenylethanone. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Industrial production methods may involve the use of bromine or other brominating agents in the presence of a suitable solvent and catalyst to achieve high yields and purity .

Chemical Reactions Analysis

2-Bromo-1-cyclopropyl-2-phenylethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to 1-cyclopropyl-2-phenylethanone using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation can lead to the formation of corresponding carboxylic acids or other oxidized derivatives

Common reagents used in these reactions include bromine, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-1-cyclopropyl-2-phenylethanone is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in biochemical research to study enzyme interactions and protein modifications.

Medicine: While not used therapeutically, it is studied for its potential effects on biological systems and its role as an impurity in pharmaceutical compounds.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Bromo-1-cyclopropyl-2-phenylethanone involves its interaction with various molecular targets. The bromine atom makes the compound reactive towards nucleophiles, allowing it to participate in substitution reactions. The cyclopropyl and phenyl groups provide steric and electronic effects that influence its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural Analogs with Fluorinated Phenyl Groups

Fluorinated derivatives of 2-bromo-1-cyclopropyl-2-phenylethanone exhibit modified electronic and steric profiles due to fluorine's electronegativity. Key examples include:

| Compound Name | CAS Number | Substituent Position | Price (Santa Cruz Biotechnology) | Quantity Available |

|---|---|---|---|---|

| This compound | 34650-68-5 | Phenyl (no F) | $380 | 500 mg |

| 2-Bromo-1-cyclopropyl-2-(3-fluorophenyl)ethanone | 1359829-72-3 | 3-Fluoro | $380 | 100 mg |

| 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone | 1359829-52-9 | 4-Fluoro | $380 | 50 mg |

| 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone | 204205-33-4 | 2-Fluoro | $2,600–8,700 | 1–5 g |

Key Findings :

- Cost and Availability: The non-fluorinated parent compound is more cost-effective per milligram ($0.76/mg) compared to fluorinated analogs ($3.80–$174/mg), reflecting higher synthetic complexity or lower demand for fluorinated variants .

- Steric Effects : The 2-fluorophenyl derivative (ortho-substitution) is significantly pricier, likely due to steric hindrance complicating synthesis .

- Electronic Effects : Fluorine's inductive effects may alter reactivity in downstream reactions, such as Suzuki couplings, where electron-withdrawing groups enhance electrophilicity .

Comparison with Non-Cyclopropyl Analogs

Simpler analogs lacking the cyclopropyl group, such as 2-bromo-1-phenylethanone, provide insights into the role of the cyclopropane ring:

| Compound Name | CAS Number | Molecular Weight (g/mol) | Crystal System (Space Group) | Melting Point/Stability |

|---|---|---|---|---|

| 2-Bromo-1-phenylethanone | Not specified | 199.05 | Orthorhombic (P212121) | Not reported |

| This compound | 34650-68-5 | 239.10 | Not reported | Not reported |

Key Findings :

- Molecular Weight and Strain : The cyclopropyl variant has a higher molecular weight (239.10 vs. 199.05) due to the three-membered ring, which introduces angle strain (~60° bond angles) that may increase reactivity in ring-opening reactions .

- Crystallinity: The non-cyclopropyl analog crystallizes in an orthorhombic system, while the cyclopropyl derivative's packing remains uncharacterized. Strain in the cyclopropane ring could disrupt crystalline order .

Biological Activity

2-Bromo-1-cyclopropyl-2-phenylethanone, a compound with the molecular formula C11H11BrO, is notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Weight : 244.11 g/mol

- CAS Number : 204205-33-4

- Solubility : Limited data available on solubility, but it is generally considered to have moderate lipophilicity based on log P values.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, particularly focusing on its effects in pharmacology and toxicology.

Pharmacological Effects

- CYP Enzyme Inhibition :

- Blood-Brain Barrier (BBB) Permeability :

- Skin Permeation :

The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, its structural characteristics suggest possible interactions with various biological targets.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

-

Study on Antiplatelet Activity :

A related compound, Prasugrel, which contains this compound as an impurity, has demonstrated significant antiplatelet activity. This suggests that the compound may have similar effects or contribute to the pharmacological profile of Prasugrel . -

Toxicological Assessments :

Research indicates that compounds with similar structures can exhibit cytotoxic effects on various cell lines. While specific data on this compound is limited, caution is advised due to potential toxicity associated with brominated compounds .

Comparative Analysis of Related Compounds

| Compound Name | CYP Inhibition | BBB Permeant | Log Kp (cm/s) | Activity Type |

|---|---|---|---|---|

| This compound | CYP1A2, CYP2D6 | Yes | -5.75 | Antiplatelet potential |

| Prasugrel | CYP3A4 | Yes | N/A | Antiplatelet agent |

| Other brominated analogs | Varies | Varies | Varies | Cytotoxicity potential |

Q & A

Q. Key considerations :

- Monitor reaction progress using TLC or GC-MS to avoid over-halogenation.

- Purify via column chromatography (silica gel, hexane/EtOAc) to isolate the product.

Basic: How can the structural identity of this compound be confirmed?

Answer:

A multi-technique approach is recommended:

- NMR spectroscopy :

- ¹H NMR : Look for cyclopropane protons as a multiplet near δ 0.5–1.5 ppm and aromatic protons (δ 7.2–7.8 ppm). The bromine atom deshields adjacent protons, shifting the carbonyl-proton signal .

- ¹³C NMR : The cyclopropane carbons appear at δ 8–12 ppm, while the carbonyl carbon resonates near δ 190–200 ppm .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks matching the molecular formula (C₁₁H₁₁BrO; expected [M+H]⁺: 255.0004) .

- IR spectroscopy : A strong C=O stretch near 1700 cm⁻¹ and C–Br stretch at 500–600 cm⁻¹ .

Advanced: How do substituents on the phenyl ring influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

Substituents alter electron density and steric effects, impacting reaction pathways:

- Electron-withdrawing groups (e.g., –F, –Cl) : Enhance electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. For example, fluorophenyl derivatives exhibit higher reactivity in SN₂ reactions compared to unsubstituted analogs .

- Steric hindrance : Bulky substituents (e.g., –CF₃) at the ortho position reduce accessibility to the reactive site, lowering reaction rates .

Q. Experimental validation :

- Compare kinetic data (e.g., rate constants) for analogs with varying substituents under identical conditions.

- Use computational methods (DFT) to map electron density and predict regioselectivity .

Advanced: What crystallographic techniques are suitable for resolving the molecular structure of this compound?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Data collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Collect data at 100 K to minimize thermal motion .

- Structure solution : Employ SHELXS-97 for phase determination via direct methods .

- Refinement : Use SHELXL-97 for least-squares refinement, achieving R-factors < 0.05 .

Q. Key findings :

- The cyclopropane ring adopts a planar geometry, with bond angles deviating from ideal 60° due to steric strain .

- The bromine atom participates in weak intermolecular halogen bonding, influencing crystal packing .

Advanced: How can the antifungal activity of this compound be systematically evaluated?

Answer:

Follow standardized protocols for antifungal assays:

- MIC determination : Use CLSI M27-A3 guidelines. Prepare serial dilutions in RPMI-1640 medium and inoculate with Candida spp. (e.g., C. albicans ATCC 90028). Read endpoints after 48 hours at 35°C .

- Time-kill assays : Assess fungicidal activity by quantifying colony-forming units (CFUs) over 24 hours .

- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK-293) and MTT assays to determine selectivity indices (SI = IC₅₀/MIC) .

Q. Example data :

| Strain | MIC (μg/mL) | MFC (μg/mL) |

|---|---|---|

| C. albicans 90028 | 0.0078 | 16 |

| C. glabrata | 0.0156 | 32 |

Q. Mechanistic insights :

- Test cell wall integrity using sorbitol rescue assays. No MIC shift suggests non-cell-wall targets .

Advanced: How can computational chemistry aid in predicting the compound’s reactivity and stability?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond dissociation energies (BDEs) and identify reactive sites .

- Molecular dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to study hydrolysis pathways .

- Docking studies : Explore potential binding modes with biological targets (e.g., fungal cytochrome P450 enzymes) using AutoDock Vina .

Q. Validation :

- Correlate computational predictions with experimental kinetic data and spectroscopic trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.